molecular formula C18H15NO2 B13995561 methyl 2,5-diphenyl-1H-pyrrole-3-carboxylate CAS No. 13901-74-1

methyl 2,5-diphenyl-1H-pyrrole-3-carboxylate

Cat. No.: B13995561
CAS No.: 13901-74-1
M. Wt: 277.3 g/mol
InChI Key: UPZJGSZBWHUZCK-UHFFFAOYSA-N
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Description

Methyl 2,5-diphenyl-1H-pyrrole-3-carboxylate is a heterocyclic compound with a pyrrole ring structure substituted with two phenyl groups and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5-diphenyl-1H-pyrrole-3-carboxylate typically involves the reaction of 4-pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions. The reaction mixture is then concentrated under reduced pressure, and the residue is purified by flash chromatography using a hexane:ethyl acetate mixture as the diluent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-diphenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 2,5-diphenyl-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2,5-diphenyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,5-diphenyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

13901-74-1

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

methyl 2,5-diphenyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C18H15NO2/c1-21-18(20)15-12-16(13-8-4-2-5-9-13)19-17(15)14-10-6-3-7-11-14/h2-12,19H,1H3

InChI Key

UPZJGSZBWHUZCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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